4-Bromo-2,6-dimethylphenol
Overview
Description
4-Bromo-2,6-dimethylphenol is a chemical compound with the molecular formula C8H9BrO and a molecular weight of 201.06 . It is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .
Synthesis Analysis
4-Bromo-2,6-dimethylphenol is prepared by bromination of 2,6-dimethylphenol in glacial acetic acid at 15 ℃ . It has been used in the biphasic polymerization of 4-bromo-2,6-dimethylphenol (BDMP) with the use of silica gel as a promoter at 20 C under air . It has also been used in the presence of cobalt acetoacetonate (Co(acac)2) catalyst with dimethyl formamaide (DMF) ligand .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dimethylphenol consists of a phenol group with bromine and two methyl groups attached to the benzene ring .Chemical Reactions Analysis
4-Bromo-2,6-dimethylphenol has been used in various chemical reactions. For instance, it has been used in the biphasic polymerization process with silica gel as a promoter . It has also been used in the cobalt-mediated radical polymerization process .Physical And Chemical Properties Analysis
4-Bromo-2,6-dimethylphenol has a melting point of 74-78 °C and a boiling point of 195.33°C . It has a density of 1.3646 and a refractive index of 1.5650 . It is slightly soluble in water .Scientific Research Applications
Polymer Synthesis
- 4-Bromo-2,6-dimethylphenol is used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with defined molecular weights, utilizing phase transfer catalyzed polymerization. This process highlights the ability to control molecular weights based on the reactivities of different compounds involved (Percec & Wang, 1991).
Chemical Reactions and Mechanisms
- This chemical compound plays a significant role in bromination reactions, where it can lead to various brominated products. These reactions have been studied to understand the mechanisms involved in electrophilic substitution with rearrangement (Brittain et al., 1979).
Micellar Interactions
- The interactions of 4-Bromo-2,6-dimethylphenol in its anionic form with cetyltrimethylammonium chloride micelles have been studied. This research provides insights into the binding dynamics of phenoxide ions to micelles, which is significant in understanding surfactant-phenol interactions (Senz & Gsponer, 1994).
Synthesis Processes
- It has been utilized in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) via phase transfer catalyzed polymerization. This demonstrates its utility in creating specific polymer structures (Percec & Wang, 1990).
Environmental Monitoring
- 4-Bromo-2,6-dimethylphenol has been used in developing a sorbent for monitoring airborne chlorine. This showcases its application in environmental health and safety (Rando & Poovey, 1993).
Material Science
- The compound is involved in biphasic polycondensation processes, with research demonstrating its use in polymerization using silica gel as a promoter. This indicates its role in advanced material synthesis and processing (Shibasaki et al., 2009).
Safety And Hazards
4-Bromo-2,6-dimethylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
The future directions of 4-Bromo-2,6-dimethylphenol could involve its use in the synthesis of novel, thermally stable block copolymers with a wide range of chemical compositions and structures . It could also be used in the development of new architectural designs of controlled compositions of aromatic ethers in the area of macromolecular design of membranes, foams, and drug delivery systems .
properties
IUPAC Name |
4-bromo-2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFYUORUHNMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25734-86-5 | |
Record name | Phenol, 4-bromo-2,6-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25734-86-5 | |
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DSSTOX Substance ID |
DTXSID9062354 | |
Record name | Phenol, 4-bromo-2,6-dimethyl- | |
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Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red or light brown crystalline powder with a phenolic odor; [Alfa Aesar MSDS] | |
Record name | 4-Bromo-2,6-xylenol | |
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Product Name |
4-Bromo-2,6-dimethylphenol | |
CAS RN |
2374-05-2, 58170-30-2 | |
Record name | 4-Bromo-2,6-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2374-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromo-2,6-xylenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374052 | |
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Record name | Phenol, bromodimethyl- | |
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Record name | 4-Bromo-2,6-dimethylphenol | |
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Record name | Phenol, 4-bromo-2,6-dimethyl- | |
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Record name | Phenol, 4-bromo-2,6-dimethyl- | |
Source | EPA DSSTox | |
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Record name | 4-bromo-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.413 | |
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Record name | 4-BROMO-2,6-XYLENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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